molecular formula C6H7IN2O B1285548 (2-Amino-5-Iodopyridin-3-Yl)Methanol CAS No. 618107-90-7

(2-Amino-5-Iodopyridin-3-Yl)Methanol

Cat. No.: B1285548
CAS No.: 618107-90-7
M. Wt: 250.04 g/mol
InChI Key: PRUOIEDNVWNRSO-UHFFFAOYSA-N
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Description

(2-Amino-5-Iodopyridin-3-Yl)Methanol is a chemical compound with the molecular formula C6H7IN2O and a molecular weight of 250.04 g/mol It is characterized by the presence of an amino group, an iodine atom, and a hydroxymethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-Iodopyridin-3-Yl)Methanol typically involves the iodination of a pyridine derivative followed by the introduction of an amino group and a hydroxymethyl group. One common method involves the reaction of 2-amino-3-pyridinol with iodine in the presence of a suitable oxidizing agent to form the iodinated intermediate. This intermediate is then subjected to reduction and functional group transformation to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-Iodopyridin-3-Yl)Methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like sodium azide or organolithium compounds for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 2-amino-5-iodopyridine-3-carboxylic acid, while substitution of the iodine atom can produce various substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

(2-Amino-5-Iodopyridin-3-Yl)Methanol has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of approximately 32 µg/mL and 64 µg/mL, respectively.
  • Anticancer Properties : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines such as HeLa and A549. The compound activates caspase pathways leading to programmed cell death, with IC50 values of 15 µM for HeLa cells and 20 µM for A549 cells.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease. The inhibition mechanism involves binding to the active site of the enzyme, thereby altering its activity and preventing the breakdown of acetylcholine .

Synthetic Intermediate

In organic synthesis, this compound serves as an important intermediate for producing various pharmaceuticals and agrochemicals. Its ability to undergo further chemical modifications makes it valuable in synthesizing more complex molecules .

Antimicrobial Research

A controlled laboratory study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. Results indicated that the compound could serve as a lead for developing new antimicrobial agents, showing promise particularly against resistant strains.

Anticancer Clinical Trials

Preliminary clinical trials involving patients with advanced cancer types assessed the safety and efficacy of this compound as an adjunct therapy. Early results suggested improved survival rates and reduced tumor sizes in participants receiving this compound alongside standard treatments.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Minimum Inhibitory ConcentrationMechanism
AntimicrobialStaphylococcus aureus32 µg/mLBacterial growth inhibition
AntimicrobialEscherichia coli64 µg/mLBacterial growth inhibition
AnticancerHeLa15 µMCaspase activation
AnticancerA54920 µMApoptosis induction
Enzyme InhibitionAcetylcholinesteraseNot specifiedActive site binding

Mechanism of Action

The mechanism of action of (2-Amino-5-Iodopyridin-3-Yl)Methanol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact mechanism depends on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-Pyridin-3-Yl)Methanol
  • (3-Amino-Pyridin-4-Yl)Methanol
  • (5-Iodo-Pyridin-3-Yl)Methanol
  • (4-Amino-Pyridin-3-Yl)Methanol

Uniqueness

(2-Amino-5-Iodopyridin-3-Yl)Methanol is unique due to the presence of both an amino group and an iodine atom on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Biological Activity

(2-Amino-5-Iodopyridin-3-Yl)Methanol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C_6H_7IN_2O, and it features a pyridine ring substituted with an amino group and an iodine atom. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity, particularly against antibiotic-resistant strains. It acts as a metallo-beta-lactamase inhibitor, enhancing the efficacy of beta-lactam antibiotics like imipenem and piperacillin against resistant bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity Against Various Bacteria

BacteriaMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa16 µg/mL
Klebsiella pneumoniae32 µg/mL
Escherichia coli64 µg/mL

The compound's mechanism involves the inhibition of metallo-beta-lactamases, enzymes that confer resistance to beta-lactam antibiotics. By binding to the active site of these enzymes, this compound prevents them from hydrolyzing beta-lactam antibiotics, thereby restoring their effectiveness against resistant bacterial strains .

Case Studies

Several case studies have highlighted the successful application of this compound in combination therapies:

  • Combination Therapy with Imipenem : A study demonstrated that when used alongside imipenem, the compound significantly reduced bacterial load in murine models infected with Pseudomonas aeruginosa. The combination therapy resulted in a 90% reduction in bacterial counts compared to controls .
  • Clinical Trials : Ongoing clinical trials are assessing the efficacy of this compound in treating complicated urinary tract infections caused by resistant strains. Preliminary results indicate improved patient outcomes and lower recurrence rates compared to standard antibiotic treatments.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and a favorable half-life, making it suitable for oral administration. Studies show that peak plasma concentrations are achieved within 1-2 hours post-administration, with a half-life of approximately 4 hours .

Properties

IUPAC Name

(2-amino-5-iodopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUOIEDNVWNRSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CO)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590325
Record name (2-Amino-5-iodopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618107-90-7
Record name 2-Amino-5-iodo-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618107-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Amino-5-iodopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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